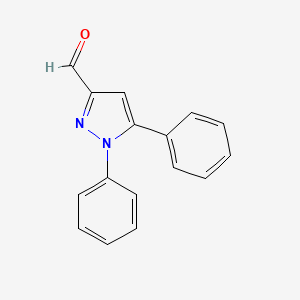

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde: is a chemical compound with the molecular formula C16H12N2O and a molecular weight of 248.28 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

准备方法

Synthetic Routes and Reaction Conditions: 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde can be synthesized through various methods. One common method involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then dehydrated using a catalytic amount of orthophosphoric acid to afford the desired pyrazole-4-carbonitrile . The reaction conditions typically involve heating the mixture to 100°C and monitoring the reaction progress using thin-layer chromatography (TLC) with a mobile phase of methylene chloride and methanol (9:1) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using cost-effective reagents, and ensuring compliance with safety and environmental regulations.

化学反应分析

Types of Reactions: 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

科学研究应用

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biochemistry: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target proteins, altering their activity and function .

相似化合物的比较

- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

- 3-Phenyl-1H-pyrazole-4-carboxaldehyde

- 1,3-Diphenyl-1H-pyrazole-4-carbonitrile

Comparison: 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

生物活性

1,5-Diphenyl-1H-pyrazole-3-carbaldehyde is a compound that has garnered attention due to its diverse biological activities. This article aims to summarize the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. For instance, a common method includes the cyclocondensation of appropriate aryl hydrazines with aldehydes or ketones to yield the desired pyrazole structure. The compound can be characterized by various spectroscopic methods including IR, NMR, and mass spectrometry, confirming its molecular structure and purity .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated varying degrees of inhibition, with some derivatives showing zones of inhibition comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 10a | E. coli | 15 | 125 |

| 10b | S. aureus | 12 | 250 |

| 10c | P. mirabilis | 14 | 62.5 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies indicate that it can inhibit key inflammatory pathways and enzymes such as COX-1 and COX-2. The IC50 values for some derivatives were found to be competitive with standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Selected Derivatives

| Compound | IC50 (μg/mL) | Comparison Standard (Diclofenac) |

|---|---|---|

| 136a | 60.56 | 54.65 |

| 136b | 57.24 | |

| 136c | 69.15 |

Antifungal and Antitubercular Activities

In addition to antibacterial properties, certain derivatives of this compound have shown antifungal activity against strains like Aspergillus niger. Furthermore, preliminary tests suggest potential efficacy against Mycobacterium tuberculosis, indicating a broader spectrum of antimicrobial action .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives where the parent compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of substituents on the phenyl rings in modulating biological activity .

属性

IUPAC Name |

1,5-diphenylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-12-14-11-16(13-7-3-1-4-8-13)18(17-14)15-9-5-2-6-10-15/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMVINZWWAVEME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695774 |

Source

|

| Record name | 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112009-28-6 |

Source

|

| Record name | 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。